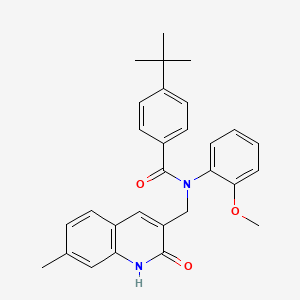
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as AMN082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of selective metabotropic glutamate receptor 7 (mGluR7) agonists, which are known to modulate synaptic transmission and plasticity in the central nervous system (CNS).
Wirkmechanismus
AMN082 is a selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it binds specifically to the this compound receptor in the CNS. This receptor is primarily found on presynaptic neurons and is involved in modulating the release of neurotransmitters, such as glutamate and GABA. By activating the this compound receptor, AMN082 can reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
AMN082 has been shown to have a number of biochemical and physiological effects in the CNS. It can modulate synaptic plasticity, which is important for learning and memory. It can also reduce the release of glutamate, which is a key neurotransmitter involved in excitatory synaptic transmission. Additionally, AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMN082 in lab experiments is that it is a highly selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it can be used to specifically target this receptor in the CNS. Additionally, AMN082 has been shown to have a number of beneficial effects in animal models of neurological disorders, which makes it a promising candidate for further research. However, one limitation of using AMN082 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are a number of future directions for research on AMN082. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Another area of research could be to further elucidate its mechanism of action in the CNS, which could lead to the development of more effective drugs for neurological disorders. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying AMN082, which could make it more accessible for lab experiments.
Synthesemethoden
The synthesis of AMN082 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-acetamidophenol, 2-methoxybenzoyl chloride, and 4-bromo-1-butanol. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, followed by the attachment of a butanamide group to the ring. The final product is purified using various chromatographic techniques to obtain a highly pure form of AMN082.
Wissenschaftliche Forschungsanwendungen
AMN082 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate synaptic transmission and plasticity in the CNS, which are important processes involved in learning and memory. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-15-10-12-16(13-11-15)23-19(27)8-5-9-20-24-21(25-29-20)17-6-3-4-7-18(17)28-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXKQCCZXUXZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)

